molecular formula C19H23N3O4S B2929120 7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-98-0

7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2929120
CAS RN: 403727-98-0
M. Wt: 389.47
InChI Key: KVOWJHRHPTYPAU-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in organic synthesis . It has a molar mass of 143.18 g/mol .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane is represented by the Hill formula C₇H₁₃NO₂ .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature. It has a boiling point of 108-110 °C (at 35 hPa) and a density of 1.117 g/cm³ . Its refractive index is 1.4819 (lit.) .

Scientific Research Applications

Antibacterial Evaluation

Research conducted by Natarajan et al. (2021) involved the synthesis of compounds related to 1,4-dioxa-8-azaspiro[4.5]decane, which were evaluated for their antibacterial activity against various bacterial species such as Proteus mirabilis, Klebsiella oxytoca, Staphylococcus aureus, and Salmonella paratyphi. The study found that one of the compounds exhibited excellent in vitro antibacterial activity across all tested species (Natarajan, Elanchezhian Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Anticancer Activity

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). A number of these compounds showed moderate to high inhibition activities, highlighting their potential in anticancer research (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-7-22-17(24)14-4-3-13(12-15(14)20-18(22)27)16(23)21-8-5-19(6-9-21)25-10-11-26-19/h3-4,12H,2,5-11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOWJHRHPTYPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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